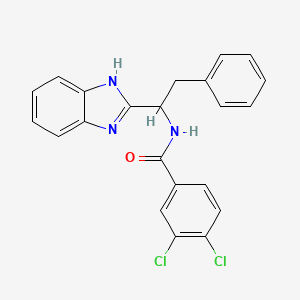

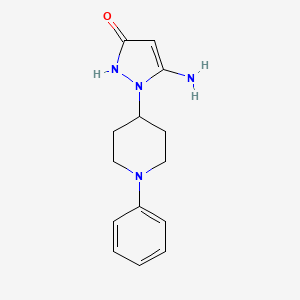

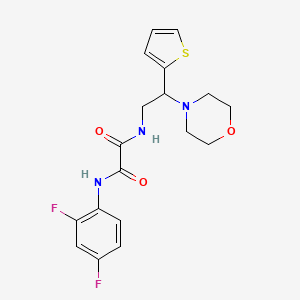

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been found to exhibit potent activity against several biological targets.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide and its derivatives have been studied for their potential antimicrobial and antioxidant properties. For instance, a study by Sindhe et al. (2016) synthesized various N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, revealing promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity.

Photo-Physical Characteristics

The photo-physical properties of derivatives of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide have also been explored. A study conducted by Padalkar et al. (2011) investigated novel derivatives for their absorption-emission properties, revealing their potential in fluorescent applications.

Anticancer Properties

The compound has shown potential in anticancer research. Salahuddin et al. (2014) evaluated various derivatives for their in vitro anticancer activity, with some compounds exhibiting moderate activity against breast cancer cell lines.

Molecular Docking and Antimicrobial Evaluation

Research has also focused on the molecular docking studies and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives. Sethi et al. (2016) synthesized derivatives showing effective antimicrobial compounds, enhancing our understanding of their interaction with microbial proteins.

Antimicrobial Activity of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives containing benzimidazole and imidazoline moieties has been studied by Chaudhary et al. (2011). Their research shows promising antibacterial and entomological activities for the synthesized compounds.

Anti-tubercular Properties

The anti-tubercular potential of substituted benzimidazoles, including this compound, has been explored by Manivannan (2019). Their work indicates the effectiveness of these compounds against various strains of mycobacterium species.

Poly(ADP-ribose) Polymerase Inhibition

The role of phenyl-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors has been studied in cancer treatment research. Penning et al. (2010) and Penning et al. (2009) have identified potent inhibitors showing promise for cancer therapy.

properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDBXWIZJQAGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)

![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)